Benzoic acid, 2-(acetyloxy)-4-(2-fluoroethoxy)-
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Overview
Description
Benzoic acid, 2-(acetyloxy)-4-(2-fluoroethoxy)- is a synthetic organic compound with a unique structure that combines the properties of benzoic acid, acetyloxy, and fluoroethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(acetyloxy)-4-(2-fluoroethoxy)- typically involves the esterification of benzoic acid derivatives with acetic anhydride and the subsequent introduction of the fluoroethoxy group. The reaction conditions often require the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(acetyloxy)-4-(2-fluoroethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluoroethoxy group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon or copper(I) iodide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
Benzoic acid, 2-(acetyloxy)-4-(2-fluoroethoxy)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzoic acid, 2-(acetyloxy)-4-(2-fluoroethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group may facilitate the compound’s binding to active sites, while the fluoroethoxy group can enhance its stability and bioavailability. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(2-fluoroethoxy)benzoic acid: Similar structure but with a chloro group instead of an acetyloxy group.
2-Bromo-5-(2-fluoroethoxy)benzoic acid: Contains a bromo group instead of an acetyloxy group.
3-(2-Fluoroethoxy)benzoic acid: Lacks the acetyloxy group but has a similar fluoroethoxy group.
Uniqueness
Benzoic acid, 2-(acetyloxy)-4-(2-fluoroethoxy)- is unique due to the presence of both acetyloxy and fluoroethoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.
Properties
CAS No. |
651331-98-5 |
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Molecular Formula |
C11H11FO5 |
Molecular Weight |
242.20 g/mol |
IUPAC Name |
2-acetyloxy-4-(2-fluoroethoxy)benzoic acid |
InChI |
InChI=1S/C11H11FO5/c1-7(13)17-10-6-8(16-5-4-12)2-3-9(10)11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) |
InChI Key |
YAUJROBBQNVAGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)OCCF)C(=O)O |
Origin of Product |
United States |
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